6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
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Overview
Description
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro, hydroxy, and nitro group attached to the quinoline core, along with a propynyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Hydroxylation: Introduction of a hydroxy group.
Alkylation: Addition of the propynyl group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas or thionyl chloride for chlorination, and appropriate bases or catalysts for hydroxylation and alkylation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while reduction may produce an aminoquinoline compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxyquinoline: Lacks the nitro and propynyl groups.
4-Hydroxy-3-nitroquinoline: Lacks the chloro and propynyl groups.
6-Chloro-3-nitroquinoline: Lacks the hydroxy and propynyl groups.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the combination of chloro, hydroxy, nitro, and propynyl groups on the quinoline core. This unique structure may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
63078-63-7 |
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Molecular Formula |
C12H7ClN2O4 |
Molecular Weight |
278.65 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-3-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H7ClN2O4/c1-2-5-14-9-4-3-7(13)6-8(9)11(16)10(12(14)17)15(18)19/h1,3-4,6,16H,5H2 |
InChI Key |
OJKBJZARYADLNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O |
Origin of Product |
United States |
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